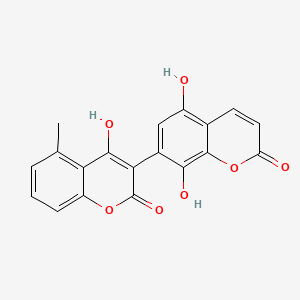

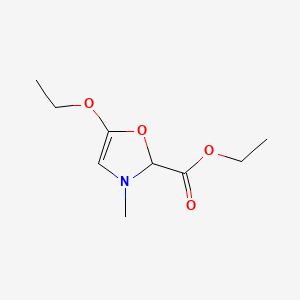

![molecular formula C12H16N2 B568738 Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]- CAS No. 69716-73-0](/img/structure/B568738.png)

Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-” is a derivative of acetonitrile, which is an organic compound with the formula CH3CN . Acetonitrile is a colorless liquid and is often used as a solvent in organic synthesis .

Molecular Structure Analysis

The molecular structure of acetonitrile consists of a carbon © atom triple-bonded to a nitrogen (N) atom, with the carbon also bonded to three hydrogen (H) atoms . The molecular weight of acetonitrile is 41.0519 g/mol .Chemical Reactions Analysis

Acetonitrile can participate in a variety of chemical reactions. For example, it can be used as a raw material in [2+2] cyclization reactions to synthesize cyclobutenone . It can also undergo oxidation reactions to form isocyanates .Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm^3 at 25°C, a melting point of -46 to -44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible in water .Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

Acetonitrile serves as a solvent in the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. The study explores the influence of N,O-containing ligands on polymerization rates, highlighting the role of acetonitrile in facilitating these reactions (Guieu et al., 2004).

Organic Synthesis

Acetonitrile is used in the transformation of primary amines to N-monoalkylhydroxylamines, demonstrating its utility in organic synthesis processes. This study showcases the versatility of acetonitrile in mediating complex reactions and its potential for creating valuable organic compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).

Electrochemistry

The study of the reduction of α-hydroxyquinones in acetonitrile reveals insights into electron transfer processes and the influence of substituents on these reactions. This research highlights acetonitrile's role as a solvent in electrochemical studies, offering a better understanding of reaction mechanisms (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Anticancer Research

Acetonitrile derivatives are synthesized for evaluation as anticancer agents, showing potential in the development of new treatments. This application underscores the importance of acetonitrile-based compounds in medicinal chemistry and drug discovery (Sa̧czewski et al., 2006).

Photoluminescent Materials

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile leads to the discovery of a new class of photoluminescent materials. This study illustrates the innovative use of acetonitrile in synthesizing materials with unique optical properties, contributing to advancements in material science (Ekinci et al., 2000).

Safety and Hazards

Acetonitrile is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Safety measures include avoiding breathing in its mist or vapors, using it only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Wirkmechanismus

Target of Action

N-Cyanomethyl Phentermine, also known as Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-, is chemically related to Phentermine . Phentermine is a sympathomimetic amine anorectic agent . The primary targets of Phentermine are the neurons in the lateral hypothalamus . These neurons play a crucial role in appetite regulation .

Mode of Action

Phentermine acts by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This release of noradrenaline leads to a reduction in appetite . The mode of action of N-Cyanomethyl Phentermine is expected to be similar due to its chemical relation to Phentermine .

Biochemical Pathways

Noradrenaline is a key neurotransmitter involved in various functions, including appetite regulation .

Pharmacokinetics

Phentermine undergoes minimal p-hydroxylation, N-oxidation, and N-hydroxylation followed by conjugation . Only about 6% of the administered dose undergoes metabolism, where about 5% is represented by the N-oxidized and N-Hydroxylated metabolites . The pharmacokinetics of N-Cyanomethyl Phentermine are expected to be similar.

Result of Action

The primary result of Phentermine’s action is appetite suppression, potentially due to an increase in leptin . Some reports have indicated that the weight loss effect is mainly due to the increase in resting energy expenditure . As N-Cyanomethyl Phentermine is chemically related to Phentermine, similar effects can be expected.

Eigenschaften

IUPAC Name |

2-[(2-methyl-1-phenylpropan-2-yl)amino]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,14-9-8-13)10-11-6-4-3-5-7-11/h3-7,14H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPDZKBMBLBQCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyanomethyl Phentermine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

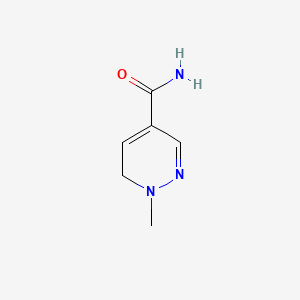

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)